2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde
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Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde is a chemical compound that features a pyrazole ring substituted with a bromine atom and a benzaldehyde moiety substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 4-chlorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: 2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzoic acid.
Reduction Products: 2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzyl alcohol.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that are critical for the biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
4-Chlorobenzaldehyde: A benzaldehyde derivative with a chlorine substituent.
2-(4-Bromo-1H-pyrazol-1-yl)aniline: Another pyrazole derivative with an aniline moiety.
Uniqueness
2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde is unique due to the presence of both a brominated pyrazole ring and a chlorinated benzaldehyde moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C10H6BrClN2O |
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Molecular Weight |
285.52 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-4-chlorobenzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-4-13-14(5-8)10-3-9(12)2-1-7(10)6-15/h1-6H |
InChI Key |
XFUVUUUDXMNRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(C=N2)Br)C=O |
Origin of Product |
United States |
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